molecular formula C29H42F3N5O7 B3028504 PF-04634817 succinate CAS No. 2140301-98-8

PF-04634817 succinate

Cat. No.: B3028504
CAS No.: 2140301-98-8
M. Wt: 629.7 g/mol
InChI Key: WRPPUEHVLSHXJG-HTQYHTRRSA-N
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Description

Butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone is a highly specialized derivative of butanedioic acid (succinic acid) with a complex bicyclic and heterocyclic architecture. Key structural features include:

  • Bicyclo[2.2.1]heptane (norbornane) core: A rigid bicyclic system that enhances stereochemical control and binding affinity .
  • Methoxyoxan-4-yl amino group: A carbohydrate-derived substituent that may influence solubility and pharmacokinetics .
  • Propan-2-ylcyclopentyl group: A hydrophobic moiety that could enhance membrane permeability .

Properties

IUPAC Name

butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36F3N5O3.C4H6O4/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22;5-3(6)1-2-4(7)8/h9,14-20,31H,4-8,10-13H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t16-,17+,18+,19+,20-,24+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPPUEHVLSHXJG-HTQYHTRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3C[C@@H]4C[C@H]3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140301-98-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140301-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of the cyclopentyl and oxan-4-yl intermediates, followed by their coupling under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains the following reactive moieties:

  • Amide (methanone)

  • Secondary amine (cyclopentyl-aminotetrahydropyran)

  • Ether (3-methoxyoxane)

  • Trifluoromethylpyrimidine

  • Succinate counterion

Reactivity is dictated by steric effects (e.g., bicyclo[2.2.1]heptane) and electronic influences (e.g., electron-withdrawing CF₃ group) .

Amide Bond Hydrolysis

The central methanone group may undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Products
Acid-catalyzed hydrolysisH₂SO₄ (conc.), refluxCarboxylic acid + bicycloheptane amine derivative
Base-catalyzed hydrolysisNaOH (aq.), heatCarboxylate salt + amine byproduct

Evidence : Structural analogs in patents show susceptibility to hydrolytic cleavage under extreme pH .

Amine-Alkylation/Acylation

The secondary amine on the cyclopentyl ring is a nucleophilic site:

Reagent Conditions Product
Acetyl chlorideDCM, room temperatureAcetylated amine derivative
Benzyl bromideK₂CO₃, DMF, 60°CBenzyl-alkylated amine

Note : Steric hindrance from the isopropyl group may reduce reaction rates .

Trifluoromethylpyrimidine Reactivity

The pyrimidine ring’s electron-deficient nature allows for electrophilic substitution:

Reaction Conditions Position
NitrationHNO₃/H₂SO₄, 0–5°CC5
HalogenationCl₂, FeCl₃, 40°CC2/C4

Limitation : The CF₃ group deactivates the ring, requiring harsh conditions .

Succinate Counterion Exchange

The succinate ion can undergo metathesis with alternative acids:

Acid Conditions Product
Hydrochloric acidEthanol, refluxHydrochloride salt + free succinic acid
p-ToluenesulfonicAcetone, room temperatureTosylate salt

Application : Salt forms modulate solubility and crystallinity .

Thermal Degradation

Thermogravimetric analysis (TGA) of analogs predicts decomposition above 200°C, primarily affecting the bicycloheptane and pyrimidine moieties.

Photolytic Sensitivity

The trifluoromethylpyrimidine group may undergo radical-mediated degradation under UV light, forming defluorinated byproducts.

Retrosynthetic Disconnections

Key steps in synthesis likely include:

  • Coupling of bicycloheptane-amine with the pyrimidine fragment via Buchwald-Hartwig amination .

  • Formation of the methoxyoxane-cyclopentyl linkage through SN2 alkylation or reductive amination .

Protecting Group Strategy

  • Tert-butyldimethylsilyl (TBS) for hydroxyl groups during cyclopentyl functionalization.

  • Boc protection for amines to prevent unwanted side reactions .

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate-limiting cleavage of the C–N bond .

  • Pyrimidine Nitration : Follows a σ-complex mechanism, with CF₃ directing substituents to meta positions relative to itself.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various synthetic reactions. Its unique structure makes it a valuable tool for studying stereochemistry and reaction mechanisms.

Biology

In biology, this compound could be used to study enzyme interactions and metabolic pathways. Its complex structure may allow it to interact with specific biological targets, providing insights into cellular processes.

Medicine

In medicine, this compound might be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in areas like cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for applications in fields like polymer science or nanotechnology.

Mechanism of Action

The mechanism by which butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Functional Properties Evidence Source
Target Compound Bicyclo[2.2.1]heptane core, trifluoromethylpyrimidine, methoxyoxan-4-yl amino group Hypothesized kinase inhibition, enhanced metabolic stability Inferred from substituents
Poly(2-octadecyl-butanedioate) Long alkyl chain ester of butanedioic acid Chelation of metal ions (e.g., Cr(III), Cu(II)) for environmental remediation Chelation efficiency up to 2.25 mmol/g for Cr(III)
Butanedioic acid diethyl ester Simple ester derivative Flavor compound in spirits (e.g., pear distillates) Correlates with ethyl phenols in fermentation
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid Dichlorophenyl and antipyrinyl groups Antimicrobial activity against bacterial strains Synthesized via condensation reactions
Saudi Sidr Honey Butanedioic Acid Free acid form Antioxidant and antiproliferative activity against colorectal cancer cells IC₅₀ of 50 µg/mL for HCT-116 cells

Pharmacological Activity

  • Target Compound vs. Antipyrinyl Derivatives: The trifluoromethylpyrimidine group in the target compound likely enhances binding to enzymatic pockets compared to dichlorophenyl-antipyrinyl analogs (e.g., compound 3 in ). Fluorinated pyrimidines are known for improved target specificity and bioavailability .
  • Butanedioic Acid in Honey : Free butanedioic acid in Saudi Sidr honey exhibits antioxidant and anticancer activity, but the target compound’s complex structure may reduce bioavailability while increasing target selectivity .

Physicochemical Properties

  • Solubility : The methoxyoxan-4-yl group in the target compound may improve aqueous solubility compared to hydrophobic analogs like poly(2-octadecyl-butanedioate) .

Biological Activity

Butanedioic acid, commonly known as succinic acid, is a dicarboxylic acid with significant biological activities and applications in various fields, including biochemistry and pharmacology. The compound in focus, butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone, represents a complex structure that potentially exhibits multifaceted biological activities.

Chemical Structure

The compound can be broken down into its key structural components:

  • Butanedioic Acid (Succinic Acid) : A central dicarboxylic acid involved in the tricarboxylic acid (TCA) cycle.
  • Substituents : The presence of a methoxy oxan group and a trifluoromethyl pyrimidine moiety suggests potential interactions with various biological targets.

Metabolic Role

Butanedioic acid plays a crucial role in cellular metabolism:

  • Energy Production : It is a key intermediate in the TCA cycle, facilitating the conversion of carbohydrates and fats into energy. Studies indicate that succinate can influence energy metabolism and cellular respiration through its interaction with specific enzymes within this cycle .

Antioxidant Properties

Research has shown that butanedioic acid exhibits antioxidant activity:

  • Mechanism : It scavenges free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated its ability to reduce oxidative damage in various cell types .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

  • Inhibition of Pathogens : Studies reveal that butanedioic acid displays significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas fluorescens, with notable inhibition zones observed . This suggests potential applications in developing antimicrobial agents.

Cardiovascular Effects

Succinic acid has been linked to cardiovascular health:

  • Regulation of Cardiomyocyte Viability : It modulates cardiomyocyte function through GPR91 activation, which influences hypertrophic gene expression pathways. Prolonged exposure may lead to pathological changes in heart cells .

Immune Modulation

The compound also affects immune responses:

  • Chemotaxis Enhancement : Binding to SUCNR1 on dendritic cells enhances chemotaxis and pro-inflammatory cytokine production, suggesting a role in immune activation .

Research Findings

StudyFindings
Valadez-Carmona et al. (2016)Demonstrated antioxidant activity using ABTS•+, CUPRAC, DPPH•+, and FRAP assays.
Alpay et al. (2017)Found significant antimicrobial effects against various pathogens.
Benzie & Strain (2002)Established methods for assessing antioxidant capacity relevant to butanedioic acid.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of butanedioic acid across different extraction methods, revealing varying efficacy levels depending on the assay used.
  • Antimicrobial Efficacy : In an experiment assessing the antibacterial properties of butanedioic acid derivatives, it was found that certain structural modifications enhanced its activity against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering stereochemical complexity and functional group compatibility?

  • Methodology : Multi-step synthesis involving chiral resolution (e.g., asymmetric catalysis for cyclopentyl and bicycloheptane moieties) and protecting group strategies for the methoxyoxan-4-yl and trifluoromethylpyrimidinyl groups. Use NMR and X-ray crystallography to confirm stereochemistry at each step .
  • Data Contradiction Note : Conflicting yields reported for similar bicycloheptane intermediates (40–60%) may arise from solvent polarity or catalyst load variations; systematic screening (e.g., Design of Experiments) is recommended .

Q. How to characterize the compound’s stability under physiological conditions (pH, temperature) for in vitro assays?

  • Methodology : Accelerated stability studies (pH 1–9 buffers, 25–40°C) with HPLC-MS monitoring. Compare degradation pathways (e.g., hydrolysis of the methoxyoxan ring vs. pyrimidine ring fluorination loss) .
  • Key Finding : Trifluoromethyl groups enhance hydrolytic stability but may increase sensitivity to UV light .

Q. What spectroscopic techniques are most reliable for distinguishing diastereomers in this compound?

  • Methodology : Combined use of NOESY NMR (to confirm spatial proximity of substituents) and vibrational circular dichroism (VCD) for absolute configuration determination .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., kinases or GPCRs), and what computational models validate these interactions?

  • Methodology :

  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to pyrimidine-binding pockets.
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in explicit solvent) .
    • Data Contradiction Note : Discrepancies between docking scores and experimental IC50 values may arise from solvation/entropy effects; alchemical free energy calculations (FEP/MBAR) improve accuracy .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodology :

  • Meta-Analysis : Apply statistical tools (e.g., PCA or cluster analysis) to identify outliers in published SAR datasets.
  • Hypothesis Testing : Synthesize and test analogs with systematic substitutions (e.g., replacing trifluoromethyl with cyano groups) to isolate electronic vs. steric effects .

Q. How to design experiments to probe the compound’s metabolic fate in hepatic microsomes?

  • Methodology :

  • Phase I Metabolism : Incubate with CYP450 isoforms (e.g., 3A4, 2D6) and LC-HRMS to identify hydroxylated or demethylated metabolites.
  • Kinetic Analysis : Calculate intrinsic clearance (CLint) using substrate depletion assays .

Methodological Frameworks

Integrating AI for Reaction Optimization :

  • COMSOL Multiphysics : Model reaction kinetics (e.g., Arrhenius parameters for cyclization steps) coupled with AI-driven parameter optimization .
  • Limitation : AI models require high-quality training data; gaps in bicycloheptane synthesis datasets may reduce predictive power .

Theoretical Basis for Mechanistic Studies :

  • Link experimental data to conceptual frameworks (e.g., frontier molecular orbital theory for cycloadditions or Hammett plots for substituent effects) .

Key Challenges and Recommendations

  • Stereochemical Purity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) is critical to avoid false SAR conclusions .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing synthetic protocols and spectral data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-04634817 succinate
Reactant of Route 2
PF-04634817 succinate

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